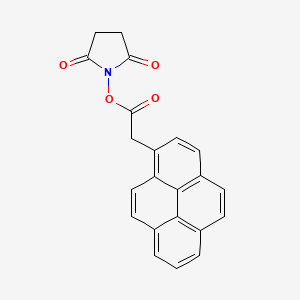
1H-Indole, 2-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-
Descripción general
Descripción
The compound “1H-Indole, 2-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-” is a type of indole that is substituted at the 2-position with a phenyl group . It is part of a class of organic compounds known as 2-phenylindoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines was prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones . The process involved N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques. For example, all the pyrimidines were characterized with the help of NMR, IR and MS spectral studies and CHN analysis . The IR spectra of each compound synthesized showed characteristic absorptions for NH2, N–C, N=C and aromatic functionalities present in each compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “1H-Indole, 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)-” has a predicted boiling point of 506.6±60.0 °C, a predicted density of 1.51±0.1 g/cm3, and a predicted pKa of 15.48±0.30 .Aplicaciones Científicas De Investigación
Synthesis Methods : A study by Hary, Roettig, and Paal (2001) detailed an efficient synthesis method for various 3-(4,5-dihydro-1H-imidazole-2-yl)-1H-indoles, demonstrating a simple approach to create these compounds in moderate to good yields (Hary, Roettig, & Paal, 2001).
Medical Applications : Sa̧czewski et al. (2000) investigated the antiaggregatory activity of 1-(4,5-dihydro-1H-imidazol-2-yl)indole derivatives on human platelets, revealing potential medical applications in treating conditions related to platelet aggregation (Sa̧czewski et al., 2000).
Green Chemistry : Nirwan and Pareek (2021) focused on a greener and efficient one-pot synthesis of novel multi-substituted 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives using microwave irradiation, highlighting the compound's role in eco-friendly chemical processes (Nirwan & Pareek, 2021).
Antimicrobial and Anticancer Properties : Al‐Qawasmeh et al. (2010) synthesized derivatives of 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its use in developing new antimicrobial agents (Al‐Qawasmeh et al., 2010). Additionally, a study by Saundane and Mathada (2016) explored chalcones containing the indole moiety for their antioxidant and antimicrobial activities, further supporting the compound's biomedical potential (Saundane & Mathada, 2016).
Aromatase Inhibition : Lézé et al. (2006) reported on the synthesis and the inhibitory activity of 5-[(aryl)(imidazol-1-yl)methyl]-1H-indoles on aromatase, an enzyme involved in estrogen production, suggesting applications in hormone-related therapies (Lézé et al., 2006).
Propiedades
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-15-10-5-3-2-4-9(10)8-11(15)12-13-6-7-14-12/h2-5,8H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFCLFKSYRAAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-((2)H3)methoxyphenyl]methanol](/img/structure/B1148064.png)


![1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1148075.png)